1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
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Overview
Description
1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves the condensation of an appropriate aniline derivative with a 1,4-diketone under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol at elevated temperatures (50-80°C) to facilitate the formation of the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antifungal activity may involve the inhibition of fungal enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes . In cancer research, it may act by interfering with cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-Substituted Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
N-Substituted Pyrrole Derivatives: Studied for their diverse biological activities, including antifungal and anticancer effects.
Uniqueness: 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-3-11-20-16-10-5-4-9-15(16)18(24)19-17(20)13-7-6-8-14(12-13)21(22)23/h6-8,12H,2-5,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMLRUORVIGFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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